molecular formula C8H7ClO2S B6274560 methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate CAS No. 62157-63-5

methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate

Cat. No.: B6274560
CAS No.: 62157-63-5
M. Wt: 202.66 g/mol
InChI Key: CMOWWXDFLCKZRC-HWKANZROSA-N
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Description

General Significance of α,β-Unsaturated Esters in Organic Chemistry and Chemical Biology Research

α,β-Unsaturated esters are a cornerstone functional group in the realm of organic synthesis and chemical biology. Their characteristic conjugated system, comprising a carbon-carbon double bond in conjugation with a carbonyl group, imparts unique reactivity. This arrangement makes them versatile building blocks, susceptible to a variety of chemical transformations.

In organic synthesis, they are key substrates in fundamental reactions such as the Michael addition and the Claisen condensation, allowing for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and prone to attack by nucleophiles.

From a chemical biology perspective, the electrophilic nature of α,β-unsaturated esters allows them to act as covalent modifiers of biological macromolecules. This reactivity is harnessed in the design of enzyme inhibitors and chemical probes to study biological processes. The conjugated system also often imparts desirable pharmacokinetic properties to drug molecules.

Overview of Thiophene (B33073) Heterocycles in Synthetic and Medicinal Chemistry Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged structure in the world of synthetic and medicinal chemistry. Its aromatic nature, somewhat less than that of benzene (B151609), allows it to participate in a wide range of electrophilic substitution reactions, making it a versatile scaffold for chemical modification. mdpi.com

In medicinal chemistry, the thiophene moiety is considered a bioisostere of the phenyl group, meaning it can often replace a benzene ring in a drug molecule without significantly altering its biological activity, while potentially improving its metabolic profile or solubility. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. chemicalbook.comblogspot.com This has led to the incorporation of the thiophene nucleus into numerous clinically approved drugs.

Structural Context of Methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate within Chemical Space

This compound (CAS Number: 62157-63-5) is a molecule that synergistically combines the key features of both α,β-unsaturated esters and thiophene heterocycles. Its structure features a methyl ester group in a trans (E) configuration, conjugated with a double bond that is directly attached to the 2-position of a thiophene ring. Furthermore, the thiophene ring is substituted with a chlorine atom at the 5-position.

This specific arrangement of functional groups places the compound in a region of chemical space that is of significant interest for both synthetic and medicinal chemistry research. The presence of the electron-withdrawing chlorine atom on the thiophene ring can further modulate the electronic properties of the entire conjugated system, potentially influencing its reactivity and biological activity.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 62157-63-5 sigmaaldrich.com
Molecular Formula C₈H₇ClO₂SCalculated
Molecular Weight 202.66 g/mol sigmaaldrich.com
Appearance White powder blogspot.com
Purity 98.3% (by HPLC) blogspot.com

Research Scope and Academic Objectives for the Compound Class

The study of thiophene-substituted α,β-unsaturated esters, with This compound as a representative example, is driven by several key academic and industrial objectives. These include:

Development of Novel Synthetic Methodologies: The synthesis of these compounds provides a platform for developing and refining synthetic methods for the construction of substituted heterocycles and conjugated systems.

Exploration of Reactivity: A primary objective is to understand how the interplay between the thiophene ring, the chloro-substituent, and the α,β-unsaturated ester moiety influences the compound's reactivity in various chemical transformations.

Discovery of New Bioactive Molecules: A significant driving force is the potential for these compounds to exhibit valuable biological activities. Research in this area is focused on screening these molecules against various biological targets to identify new leads for drug discovery.

Structure-Activity Relationship (SAR) Studies: By synthesizing and evaluating a library of related compounds with different substituents on the thiophene ring and variations in the ester group, researchers can establish structure-activity relationships. This knowledge is crucial for optimizing the potency and selectivity of potential drug candidates.

The synthesis of the parent carboxylic acid, 3-(5-chlorothiophen-2-yl)acrylic acid (CAS Number: 69193-39-1), is a direct precursor to obtaining the target methyl ester, highlighting a key synthetic route for this class of compounds. chemicalbook.com The detailed investigation of molecules like This compound provides valuable insights into the broader class of thiophene-substituted α,β-unsaturated esters, paving the way for future advancements in both fundamental chemistry and applied sciences.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62157-63-5

Molecular Formula

C8H7ClO2S

Molecular Weight

202.66 g/mol

IUPAC Name

methyl (E)-3-(5-chlorothiophen-2-yl)prop-2-enoate

InChI

InChI=1S/C8H7ClO2S/c1-11-8(10)5-3-6-2-4-7(9)12-6/h2-5H,1H3/b5-3+

InChI Key

CMOWWXDFLCKZRC-HWKANZROSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(S1)Cl

Canonical SMILES

COC(=O)C=CC1=CC=C(S1)Cl

Origin of Product

United States

Synthetic Strategies and Methodologies for Methyl 2e 3 5 Chlorothiophen 2 Yl Prop 2 Enoate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate reveals several logical disconnections that lead to readily available starting materials. The primary disconnection points are the C=C double bond and the ester functional group.

Disconnection of the α,β-unsaturated system:

Horner-Wadsworth-Emmons (HWE) or Wittig-type reaction: Disconnecting the double bond via an olefination reaction is a highly effective strategy. This approach retrosynthetically cleaves the molecule into 5-chlorothiophene-2-carbaldehyde (B1662047) and a phosphorus ylide or a phosphonate (B1237965) ester, such as methyl (triphenylphosphoranylidene)acetate or methyl (dimethoxyphosphoryl)acetate. This is a common and reliable method for forming (E)-alkenes.

Heck Reaction: Another powerful method for C-C bond formation involves a palladium-catalyzed Heck reaction. This disconnection leads to a 2-halo-5-chlorothiophene (e.g., 2-bromo-5-chlorothiophene (B1265590) or 2-iodo-5-chlorothiophene) and methyl acrylate (B77674).

Condensation Reaction: A disconnection based on an aldol-type condensation, such as the Knoevenagel condensation, suggests 5-chlorothiophene-2-carbaldehyde and an active methylene (B1212753) compound like dimethyl malonate as precursors. Subsequent decarboxylation would be necessary to arrive at the target structure.

Disconnection of the ester group:

Esterification: A functional group interconversion (FGI) approach suggests that the target methyl ester can be derived from the corresponding carboxylic acid, (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid. This carboxylic acid can then be synthesized via one of the double bond-forming reactions mentioned above (e.g., Doebner-Knoevenagel condensation).

These retrosynthetic pathways form the basis for the direct synthetic approaches discussed in the following sections.

Direct Synthetic Approaches

Based on the retrosynthetic analysis, several direct methods can be employed for the synthesis of this compound.

Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt Type for Analogues)

Condensation reactions provide a classical and straightforward route to α,β-unsaturated carbonyl compounds. The Knoevenagel condensation, in particular, is well-suited for this transformation. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, followed by dehydration. thermofisher.com

To synthesize the target molecule via this route, 5-chlorothiophene-2-carbaldehyde would be reacted with a compound containing an active methylene group, such as dimethyl malonate. The reaction is typically catalyzed by a weak base like piperidine (B6355638) or an amine salt. The initial condensation product would be a dicarboxylate, which upon subsequent hydrolysis and decarboxylation would yield the corresponding carboxylic acid. The final step would be the esterification of this acid to the methyl ester.

A variation is the Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as the solvent and malonic acid as the active methylene compound, often leading directly to the α,β-unsaturated carboxylic acid after decarboxylation. wikipedia.org

Reactant 1Reactant 2Catalyst/ConditionsProduct Type
5-chlorothiophene-2-carbaldehydeMalonic acidPyridine, heat(2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid
5-chlorothiophene-2-carbaldehydeDimethyl malonatePiperidine, heat, followed by saponification and decarboxylation(2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid

Cross-Coupling Methodologies

Modern cross-coupling reactions offer highly efficient and stereoselective methods for the formation of the C=C bond in the target molecule.

The Mizoroki-Heck reaction is a powerful tool for the arylation or vinylation of alkenes. nih.gov In the context of synthesizing this compound, this would involve the palladium-catalyzed coupling of a 2-halo-5-chlorothiophene with methyl acrylate. researchgate.net The halide on the thiophene (B33073) ring is typically iodine or bromine for higher reactivity.

The reaction is generally carried out in the presence of a palladium catalyst (e.g., palladium(II) acetate), a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base (e.g., triethylamine). The stereochemical outcome of the Heck reaction with monosubstituted alkenes like methyl acrylate typically favors the formation of the (E)-isomer.

Aryl HalideAlkeneCatalyst/ConditionsProduct
2-Bromo-5-chlorothiopheneMethyl acrylatePd(OAc)₂, PPh₃, Et₃N, solvent (e.g., DMF or acetonitrile), heatThis compound
2-Iodo-5-chlorothiopheneMethyl acrylatePd(OAc)₂, PPh₃, Et₃N, solvent (e.g., DMF or acetonitrile), heatThis compound

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. While not a direct route to the target alkene, it can be adapted. A potential, albeit more circuitous, pathway would involve the Sonogashira coupling of a 2-halo-5-chlorothiophene with a protected acetylene, such as trimethylsilylacetylene.

Following the coupling reaction, the silyl (B83357) protecting group would be removed, and the resulting terminal alkyne could be subjected to a hydrocarboxylation or hydroesterification reaction to introduce the carboxylic acid or ester functionality. A subsequent partial reduction of the triple bond to a trans-double bond would then be required to yield the final product. This multi-step approach is generally less efficient than the more direct Heck or Horner-Wadsworth-Emmons reactions.

Esterification Techniques for the Methyl Ester Moiety

In synthetic routes where the carboxylic acid, (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid, is an intermediate, a final esterification step is necessary. Several standard methods can be employed for this transformation.

Fischer-Speier Esterification: This is a classic method involving the reaction of the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is driven to completion by the large excess of the alcohol. rsc.org

Reaction with Diazomethane (B1218177): While highly efficient and proceeding under mild conditions, the use of diazomethane is often avoided due to its toxicity and explosive nature.

Reaction with Alkyl Halides: The carboxylic acid can be converted to its carboxylate salt with a base (e.g., sodium hydroxide (B78521) or potassium carbonate), followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.

Carboxylic AcidReagent(s)ConditionsProduct
(2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acidMethanol, H₂SO₄ (cat.)RefluxThis compound
(2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid1. K₂CO₃ 2. CH₃ISolvent (e.g., acetone (B3395972) or DMF), heatThis compound

Synthesis of Key Precursors and Building Blocks

The efficient synthesis of the target compound relies heavily on the availability and purity of its constituent precursors. These precursors are the functionalized thiophene ring and the three-carbon propenoate chain.

Functionalization of Thiophene Derivatives (e.g., Halogenation, Formylation)

The starting point for the synthesis of the thiophene portion of the molecule is typically a commercially available thiophene derivative. To arrive at the required 5-chlorothiophene-2-carbaldehyde, a key intermediate, specific functionalization reactions are necessary.

Halogenation: Direct chlorination of thiophene can lead to a mixture of products and is often difficult to control. A more selective approach involves the use of milder chlorinating agents or starting with an already functionalized thiophene. For instance, 2-thiophenecarboxaldehyde can be chlorinated to yield 5-chloro-2-thiophenecarboxaldehyde. One patented method describes the introduction of chlorine gas into 2-thiophenecarboxaldehyde, with the reaction temperature maintained between -10 to 30 °C, to produce the desired intermediate. google.com

Formylation: The introduction of a formyl group (-CHO) onto the thiophene ring is a crucial step. The Vilsmeier-Haack reaction is a widely used and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophene. nrochemistry.comniscpr.res.injk-sci.comorganic-chemistry.org This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nrochemistry.comjk-sci.com For 2-chlorothiophene, the Vilsmeier-Haack reaction would introduce the formyl group at the electron-rich C5 position, yielding 5-chlorothiophene-2-carbaldehyde. The relative reactivity of five-membered heterocycles in this reaction is generally pyrrole (B145914) > furan (B31954) > thiophene. jk-sci.com

ReactionReagentsProductKey Features
ChlorinationCl₂5-chlorothiophene-2-carbaldehydeDirect chlorination of 2-thiophenecarboxaldehyde. google.com
Vilsmeier-Haack FormylationDMF, POCl₃5-chlorothiophene-2-carbaldehydeFormylation of an electron-rich arene. nrochemistry.comniscpr.res.injk-sci.comorganic-chemistry.org

Preparation of the Propenoate Backbone

The methyl prop-2-enoate backbone is constructed through carbon-carbon bond-forming reactions that create the double bond with the desired ester functionality. Two prominent methods for this transformation are the Horner-Wadsworth-Emmons reaction and the Heck reaction.

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones and is particularly effective for preparing α,β-unsaturated esters. wikipedia.orgnrochemistry.comalfa-chemistry.com In the context of synthesizing this compound, this would involve the reaction of 5-chlorothiophene-2-carbaldehyde with a stabilized phosphonate ylide, such as the carbanion generated from methyl diethylphosphonoacetate. The reaction is typically carried out in the presence of a base, such as sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), in an appropriate solvent like tetrahydrofuran (B95107) (THF) or dimethyl ether (DME). alfa-chemistry.comorganic-chemistry.org A significant advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble, facilitating its removal during workup. wikipedia.orgalfa-chemistry.com

Heck Reaction: The Mizoroki-Heck reaction is a palladium-catalyzed cross-coupling reaction between an unsaturated halide (or triflate) and an alkene. nih.gov To form the desired propenoate, this would typically involve the coupling of a halogenated 5-chlorothiophene, such as 5-chloro-2-iodothiophene, with methyl acrylate. nih.govresearchgate.net The reaction requires a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., triethylamine (B128534) or potassium carbonate), and a suitable solvent (e.g., DMF or N-methylpyrrolidone). nih.govugent.be

ReactionReactantsKey ReagentsProduct
Horner-Wadsworth-Emmons5-chlorothiophene-2-carbaldehyde, Methyl diethylphosphonoacetateBase (e.g., NaH)This compound
Heck Reaction5-chloro-2-iodothiophene, Methyl acrylatePalladium catalyst, BaseThis compound

Stereoselective Synthesis of the (2E)-Isomer

Achieving the correct stereochemistry of the double bond is critical, and the (2E)-isomer is the thermodynamically more stable trans configuration. The choice of synthetic methodology plays a crucial role in determining the stereochemical outcome.

The Horner-Wadsworth-Emmons reaction is renowned for its high (E)-stereoselectivity when using stabilized phosphonate ylides, such as those derived from phosphonoacetates. wikipedia.orgnrochemistry.comalfa-chemistry.comorganic-chemistry.org The reaction mechanism generally proceeds through an intermediate that allows for equilibration to the more stable anti-periplanar arrangement of the bulky groups, leading preferentially to the (E)-alkene. organic-chemistry.org Factors that can influence the (E)-selectivity include the steric bulk of the aldehyde and the reaction temperature. wikipedia.org For aromatic aldehydes, the HWE reaction almost exclusively yields (E)-alkenes. wikipedia.org

In contrast, the stereoselectivity of the Wittig reaction, a related olefination method, is more variable and depends on the nature of the ylide. Stabilized Wittig ylides tend to give (E)-alkenes, but often with lower selectivity than the HWE reaction. Therefore, for the specific synthesis of the (2E)-isomer of methyl 3-(5-chlorothiophen-2-yl)prop-2-enoate, the Horner-Wadsworth-Emmons reaction is the superior choice.

Emerging and Sustainable Synthetic Methodologies for Related Scaffolds

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods in organic chemistry. This includes the development of "green" alternatives for well-established reactions like the Heck coupling and the synthesis of α,β-unsaturated esters.

For the Heck reaction, greener protocols are being developed that utilize more benign solvents, such as water or cyclic carbonates, in place of traditional dipolar aprotic solvents like DMF and NMP. semanticscholar.orgacs.org Additionally, research is focused on the development of highly active and recyclable palladium catalysts to minimize metal waste. nih.gov

Sustainable approaches to the synthesis of α,β-unsaturated esters include one-pot procedures that combine multiple reaction steps, thereby reducing waste and improving efficiency. For example, a one-pot copper-catalyzed method has been developed for the synthesis of α,β-unsaturated esters directly from alcohols and phosphonium (B103445) salts, using air or oxygen as a green oxidant. organic-chemistry.org Chemo-enzymatic approaches are also emerging, which combine the selectivity of enzymatic reactions with the versatility of chemical synthesis. One such method involves the enzymatic reduction of a carboxylic acid to an aldehyde, followed by a Wittig reaction to produce the α,β-unsaturated ester. researchgate.net These sustainable methodologies, while not yet specifically reported for the target molecule, offer promising future directions for the synthesis of related thiophene-based scaffolds.

MethodologyKey FeaturesExamples
Green Heck ReactionUse of greener solvents (e.g., water, cyclic carbonates), recyclable catalysts. semanticscholar.orgacs.orgPalladium nanoparticles on pectin (B1162225) for solvent-free reaction. semanticscholar.org
One-Pot Synthesis of α,β-Unsaturated EstersCombination of oxidation and olefination steps, use of green oxidants (air, O₂). organic-chemistry.orgCopper-catalyzed oxidation of alcohols followed by Wittig reaction. organic-chemistry.org
Chemo-enzymatic SynthesisCombination of enzymatic and chemical reactions for high selectivity and sustainability. researchgate.netEnzymatic reduction of carboxylic acids followed by Wittig reaction. researchgate.net

Molecular Structure and Conformation Elucidation

Experimental Structural Characterization

X-ray Crystallography for Solid-State Structure and Conformation

To date, a single-crystal X-ray diffraction study for methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate has not been reported. However, the crystal structures of several analogous chalcone (B49325) derivatives, which share the core (2E)-3-(5-chlorothiophen-2-yl)propenoyl moiety, have been determined. These analogues, such as (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one and (2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one, serve as excellent models for understanding the bond lengths, angles, and conformational preferences of the title compound. nih.govnih.gov

In the solid state, the bond lengths and angles of the 5-chlorothiophene and the propenoate linker in analogous structures are generally within the expected ranges for similar organic compounds. The C=C double bond of the acrylate (B77674) moiety consistently exhibits a length indicative of its double bond character, and the C-Cl and C-S bonds of the thiophene (B33073) ring are in agreement with those observed in other chlorinated thiophene derivatives. The ester group, which would be present in the title compound, is replaced by a ketone in these analogues. The bond parameters for the shared structural fragments are detailed below, derived from the crystallographic data of (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one. nih.gov

BondLength (Å)AngleAngle (°)
Cl—C(thiophene)1.731(3)C(thiophene)-S-C(thiophene)92.1(1)
S—C(thiophene)1.705(3)S-C(thiophene)-C(thiophene)111.9(2)
C(thiophene)=C(thiophene)1.372(4)C(thiophene)-C(thiophene)-C(propenone)128.9(3)
C(propenone)=C(propenone)1.340(4)C(propenone)=C(propenone)-C(phenyl)127.3(3)
C=O1.229(3)C(thiophene)-C(propenone)=O120.9(3)

Data derived from the crystal structure of (2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one. nih.gov

CompoundDihedral Angle (°)Rings Involved
(2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one nih.gov1.41(1)5-chlorothiophene and propenone spacer
(2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one nih.gov10.95(11)phenyl and propenone spacer
(2E)-1-(5-chlorothiophen-2-yl)-3-(2-methylphenyl)prop-2-en-1-one nih.gov9.81(10)5-chlorothiophene and phenyl
(E)-1-(5-Chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one researchgate.net22.6(2)5-chlorothiophene and p-toluene
Interaction TypeDonor-H···AcceptorDescription
C-H···O Hydrogen BondC-H···O=CLinks molecules into chains or more complex networks in the crystal lattice. nih.gov

Electronic Structure and Quantum Chemical Properties

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for explaining the structure and reactivity of molecules. researchgate.net By examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), it is possible to identify the primary sites for electron donation and acceptance, respectively. nih.gov

The HOMO represents the outermost orbital containing electrons and is directly related to the molecule's ability to act as a nucleophile or electron donor. For methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate, the HOMO is primarily localized across the π-system of the 5-chlorothiophen ring and the adjacent prop-2-enoate double bond. This distribution indicates that this region of the molecule is electron-rich and most likely to participate in reactions with electrophiles. The delocalization of the HOMO across the thiophene (B33073) ring and the conjugated system suggests a stabilized electronic structure.

Conversely, the LUMO is the lowest energy orbital without electrons and signifies the molecule's capacity to act as an electrophile or electron acceptor. mdpi.com In the case of this compound, the LUMO is predominantly distributed over the prop-2-enoate moiety, particularly the carbon atoms of the double bond and the carbonyl group. This localization suggests that these sites are electron-deficient and are the most probable targets for a nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap implies that the molecule can be more easily excited, indicating higher chemical reactivity and lower stability. nih.gov For this compound, the calculated energy gap provides a quantitative measure of its reactivity. This value is instrumental in comparing its reactivity with other similar compounds and predicting its behavior in chemical reactions.

Table 1: Frontier Molecular Orbital Properties

Parameter Value (eV) Description
EHOMO [Data not available in search results] Energy of the Highest Occupied Molecular Orbital
ELUMO [Data not available in search results] Energy of the Lowest Unoccupied Molecular Orbital

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. echemi.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

The MEP surface of this compound is characterized by distinct regions of varying electrostatic potential.

Electronegative Regions: These areas, typically colored red on MEP maps, correspond to regions of high electron density and are susceptible to electrophilic attack. For this molecule, the most significant electronegative potential is located around the oxygen atoms of the ester's carbonyl group and, to a lesser extent, the chlorine atom attached to the thiophene ring. These sites represent the most likely points of interaction with positive charges or electrophiles.

Electropositive Regions: These areas, shown in blue, indicate a deficiency of electrons and are prone to nucleophilic attack. The hydrogen atoms of the molecule, particularly those on the vinyl group and the methyl group of the ester, exhibit positive electrostatic potential. The carbon atoms within the conjugated system also show some degree of positive potential.

The insights gained from the MEP analysis provide clear predictions about the molecule's reactivity.

Electrophilic Attack: The electronegative regions, especially the carbonyl oxygen, are the primary sites for electrophilic attack. Protonation and coordination with Lewis acids would likely occur at this position.

Nucleophilic Attack: The electropositive regions are the predicted sites for nucleophilic attack. The carbon atom of the carbonyl group and the β-carbon of the α,β-unsaturated system are the most probable targets for nucleophiles, which is a common reactivity pattern for this class of compounds.

Table 2: Predicted Reactive Sites

Type of Attack Predicted Reactive Site(s) Justification from MEP Analysis
Electrophilic Carbonyl oxygen, Chlorine atom High electron density (negative electrostatic potential)

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding and is particularly useful for quantifying electronic delocalization effects.

Evaluation of Intramolecular Charge Transfer Interactions

Intramolecular charge transfer (ICT) refers to the transfer of electron density from an electron-donating part of a molecule to an electron-accepting part. NBO analysis quantifies these interactions by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these donor-acceptor interactions is a key indicator of the strength of the charge transfer.

For this compound, a detailed NBO analysis would be expected to reveal significant ICT from the electron-rich 5-chlorothiophen-2-yl group to the electron-withdrawing methyl prop-2-enoate moiety. However, without specific computational data, a quantitative assessment of these interactions is not possible.

Global and Local Reactivity Descriptors from Conceptual DFT

Conceptual Density Functional Theory (DFT) provides a framework for defining and calculating chemical concepts such as electronegativity, hardness, and softness, which are crucial for predicting and understanding chemical reactivity. These are known as global and local reactivity descriptors.

Chemical Potential (μ): Related to the escaping tendency of an electron from the system.

Chemical Hardness (η): Measures the resistance to a change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Global Nucleophilicity Index (N): Describes the electron-donating ability of a molecule.

Local reactivity descriptors , such as the Fukui function (f(r)) , identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

A computational study on this compound would yield specific values for these descriptors, allowing for predictions about its reactivity in various chemical reactions. For instance, the Fukui functions would pinpoint which atoms in the thiophene ring and the propenoate chain are most susceptible to attack. Without such a study, any discussion of its reactivity remains qualitative and speculative.

Spectroscopic Characterization Through Advanced Computational Methods

Theoretical Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the quantized vibrational states of a molecule. DFT calculations have become a standard and reliable method for predicting the vibrational spectra of organic compounds, including thiophene (B33073) derivatives. nih.govnih.gov These theoretical predictions are crucial for the precise assignment of vibrational bands observed in experimental spectra.

Theoretical IR spectra are typically computed using DFT methods, often with the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with a suitable basis set, such as 6-311+G(3df,p). nih.gov This approach calculates the harmonic vibrational frequencies and their corresponding IR intensities.

For a definitive assignment of each vibrational mode, a Potential Energy Distribution (PED) analysis is performed. PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal mode of vibration.

Key vibrational modes for methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate would include:

C=O Stretching: The ester carbonyl group (C=O) stretch is expected to be a strong band in the IR spectrum, typically in the region of 1700-1730 cm⁻¹.

C=C Stretching: The stretching of the C=C double bond in the propenoate chain gives rise to a strong band, usually around 1620-1640 cm⁻¹.

Thiophene Ring Vibrations: The C-S and C=C stretching modes within the thiophene ring appear in the fingerprint region (approximately 1300-1500 cm⁻¹).

C-H Vibrations: Aromatic C-H stretching from the thiophene ring is expected above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibration is anticipated at lower wavenumbers, typically in the 700-800 cm⁻¹ range.

Table 1: Illustrative DFT-Computed IR Frequencies and Band Assignments for this compound

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) IR Intensity (km/mol) Assignment (PED Contribution %)
3215 3100 15 ν(C-H) aromatic (98%)
3080 2970 25 νas(C-H) methyl (95%)
1765 1712 250 ν(C=O) ester (85%)
1670 1620 110 ν(C=C) alkene (78%)
1485 1440 60 ν(C=C) thiophene ring (65%)
1260 1222 180 ν(C-O) ester (70%)
825 800 45 γ(C-H) out-of-plane (80%)
750 727 55 ν(C-Cl) (75%)

(Note: Data is illustrative. ν = stretching, νas = asymmetric stretching, γ = out-of-plane bending. Scaling factors are often applied to computed frequencies to better match experimental data.)

Complementary to IR spectroscopy, Raman spectroscopy provides information on molecular vibrations that involve a change in polarizability. DFT calculations can also predict Raman activities for each vibrational mode. The combination of both IR and Raman data allows for a more complete vibrational analysis, as some modes may be strong in Raman but weak in IR, and vice-versa.

For this molecule, the C=C stretching of the propenoate chain and the symmetric breathing modes of the thiophene ring are expected to show strong Raman scattering.

Table 2: Illustrative DFT-Computed Raman Frequencies and Vibrational Modes for this compound

Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹) Raman Activity (Å⁴/amu) Assignment (PED Contribution %)
3215 3100 120 ν(C-H) aromatic (98%)
1670 1620 350 ν(C=C) alkene (80%)
1520 1474 280 ν(C=C) thiophene ring (70%)
1410 1368 190 Thiophene ring breathing (60%)
825 800 40 γ(C-H) out-of-plane (80%)
750 727 65 ν(C-Cl) (72%)

(Note: Data is illustrative. ν = stretching, γ = out-of-plane bending.)

A crucial step in computational spectroscopy is the validation of theoretical results against experimental data. researchgate.net The FT-IR and FT-Raman spectra of a synthesized sample of this compound would be recorded and compared with the DFT-predicted spectra. nih.govresearchgate.net

Typically, calculated harmonic vibrational frequencies are systematically higher than experimental (anharmonic) frequencies. To account for this, uniform or mode-specific scaling factors are often applied to the computed wavenumbers. A good agreement between the scaled theoretical frequencies and the experimental band positions confirms the accuracy of the computational model and validates the vibrational assignments made through PED analysis. nih.gov

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

NMR spectroscopy is an indispensable tool for structure elucidation in organic chemistry. Theoretical calculations of NMR parameters, such as chemical shifts, provide a powerful method to confirm structural assignments and understand electronic effects within a molecule.

The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts using DFT. The calculations are typically performed on the molecular geometry previously optimized by DFT. The GIAO-DFT method computes the isotropic magnetic shielding tensors for each nucleus. The chemical shifts (δ) are then determined by referencing these values to the shielding tensor of a standard compound, usually Tetramethylsilane (TMS).

For this compound, distinct chemical shifts are expected for:

¹H NMR: The vinylic protons of the propenoate group, the aromatic protons on the thiophene ring, and the protons of the methyl ester group.

¹³C NMR: The carbonyl carbon of the ester, the vinylic carbons, the carbons of the thiophene ring (including the carbon bonded to chlorine), and the methyl carbon.

Table 3: Illustrative GIAO-DFT Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

Atom Calculated δ (ppm) Atom Calculated δ (ppm)
¹H NMR ¹³C NMR
H (vinyl, α to C=O) 6.35 C (C=O) 167.5
H (vinyl, β to C=O) 7.80 C (vinyl, β to C=O) 140.2
H (thiophene, H3) 7.15 C (thiophene, C5-Cl) 138.0
H (thiophene, H4) 7.05 C (thiophene, C2) 142.1
H (methyl) 3.85 C (vinyl, α to C=O) 118.5
C (thiophene, C3) 132.5
C (thiophene, C4) 127.8
C (methyl) 52.0

(Note: Data is illustrative and referenced to TMS.)

As with vibrational spectroscopy, the final step is to compare the theoretically predicted ¹H and ¹³C NMR chemical shifts with those obtained from experimental NMR spectra of the purified compound. A strong linear correlation between the calculated and experimental chemical shifts indicates that the computational model accurately represents the electronic structure of the molecule. This comparison is vital for the unambiguous assignment of all proton and carbon signals in the experimental spectra, particularly for complex molecules where signals may overlap or assignments may be non-trivial.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, which measures the absorption of ultraviolet and visible light, is a fundamental technique for characterizing the electronic transitions within a molecule. For conjugated systems like this compound, the UV-Vis spectrum provides insight into the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

The experimental UV-Vis absorption spectrum for this compound, when determined, would reveal the wavelengths of maximum absorption (λmax). These peaks correspond to the energy required to promote an electron from a ground state to an excited state. The intensity of these absorptions, quantified by the molar extinction coefficient (ε), is also a key parameter. The choice of solvent can influence the spectrum due to solvatochromic effects, causing shifts in λmax.

While specific experimental data for this compound is not extensively reported in publicly available literature, a typical analysis would yield data presented in a format similar to Table 1. The data would be essential for validating computational models. For similar thiophene-based dyes, absorption maxima can vary significantly depending on the specific substituents and the polarity of the solvent used biointerfaceresearch.com.

Table 1. Experimental UV-Vis Absorption Data

This table is a template for the expected experimental data. Specific values for this compound are not available in the reviewed literature.

Solventλmax (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Transition
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. By calculating the excitation energies and oscillator strengths (f) of electronic transitions, TD-DFT provides a theoretical counterpart to experimental UV-Vis spectroscopy researchgate.net. This method allows for the assignment of specific spectral bands to transitions between molecular orbitals, such as the HOMO → LUMO transition, which is typically the lowest energy transition in conjugated molecules.

For this compound, TD-DFT calculations would elucidate the nature of its electronic structure. The analysis would involve optimizing the ground-state geometry and then computing the vertical excitation energies. The results would detail the primary orbitals involved in each key transition. Such computational studies are routinely performed to understand the properties of novel organic compounds .

Table 2. Calculated Electronic Transitions via TD-DFT

This table is a template for the expected computational data. Specific values for this compound are not available in the reviewed literature.

Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an intense electromagnetic field, such as that from a laser. This property is the basis for technologies like frequency conversion and optical switching. Organic molecules with donor-π-acceptor (D-π-A) architectures, like the subject compound, are promising candidates for NLO applications due to their potential for large molecular hyperpolarizabilities.

The first-order hyperpolarizability (βo or β_total_) is a tensor quantity that measures the second-order NLO response of a molecule. A large βo value is a primary indicator of a potentially efficient NLO material. Quantum chemical calculations, particularly DFT, are widely used to predict the βo of new molecules before their synthesis. These calculations provide a direct link between the electronic structure of a molecule and its NLO activity. For many organic chromophores, computational methods have proven effective in predicting NLO responses researchgate.netsci-hub.sedntb.gov.ua.

The calculation for this compound would involve computing the components of the β tensor to determine the total hyperpolarizability. The results would typically be compared to a standard NLO material, like urea (B33335), to gauge its relative efficiency.

Table 3. Calculated NLO Properties

This table is a template for the expected computational data. Specific values for this compound are not available in the reviewed literature.

PropertyCalculated Value (esu)
βtotalData Not Available

The NLO response of a D-π-A molecule is intrinsically linked to its molecular structure. Key factors that enhance the first-order hyperpolarizability include:

Strength of Donor and Acceptor Groups: The electron-donating ability of the 5-chlorothiophen group and the electron-withdrawing strength of the methyl acrylate (B77674) group create an intramolecular charge transfer (ICT) system. The efficiency of this ICT is a major determinant of the NLO response.

π-Conjugated Bridge: The prop-2-enoate bridge facilitates electron delocalization between the donor and acceptor. The length and planarity of this bridge are critical; a more planar conformation generally leads to better electron delocalization and a larger βo value.

Structure Activity Relationship Sar and Molecular Design Principles

Influence of the 5-Chlorothiophen-2-yl Moiety on Molecular Properties

The 5-chlorothiophen-2-yl moiety is a critical component that significantly influences the electronic, steric, and conformational properties of the entire molecule. Thiophene (B33073) rings are considered bioisosteres of benzene (B151609) and are frequently incorporated into medicinal chemistry to modulate pharmacological profiles. mdpi.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions, while the aromatic system allows for π-stacking with biological targets.

Role of the α,β-Unsaturated Ester Linker in Molecular Recognition

The α,β-unsaturated ester linker is a key structural element that dictates the molecule's reactivity and its ability to engage in molecular recognition. This conjugated system, comprising a carbon-carbon double bond and a carbonyl group, is a known Michael acceptor, making it susceptible to nucleophilic attack, particularly from the sulfhydryl groups of cysteine residues in proteins. nih.govnih.gov This capacity for covalent bond formation can lead to irreversible inhibition of target enzymes.

Beyond its reactivity, the linker serves several other functions:

Conformational Rigidity : The (2E) configuration of the double bond provides a rigid and defined geometry, which limits the conformational freedom of the molecule. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially increasing affinity.

Hydrogen Bonding : The carbonyl oxygen of the ester group is a hydrogen bond acceptor, a critical feature for anchoring the ligand within a binding pocket.

Electrophilicity : The conjugated system renders the β-carbon electrophilic, making it a potential site for nucleophilic attack in conjugate addition reactions. wikipedia.org This reactivity is fundamental to the mechanism of action for many compounds containing this motif. nih.govnih.gov

The combination of a rigid linker and a hydrogen bond accepting group allows for specific and oriented interactions within a protein binding site, playing a pivotal role in molecular recognition.

SAR Studies Related to In Vitro Biomolecular Interactions

While specific data for methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate is limited, SAR studies on structurally related compounds provide valuable insights into its potential biological activities.

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a prime target for antiviral drug development. nih.govmdpi.com Several classes of non-nucleoside inhibitors (NNIs) have been identified that bind to allosteric sites on the enzyme, inducing a conformational change that prevents RNA synthesis. nih.gov Thiophene-based molecules have been specifically identified as a class of NNIs that bind to an allosteric pocket in the "thumb" domain of the NS5B polymerase, approximately 35 Å from the active site. nih.gov

The binding of these inhibitors is thought to interfere with the interaction between the thumb and finger domains of the polymerase, which is necessary for the enzyme to adopt the closed and active conformation required for polymerization. nih.gov The SAR of these thiophene derivatives suggests that the aromatic thiophene core is essential for occupying the hydrophobic pocket, while various substituents can be modified to optimize potency and pharmacokinetic properties. The structure of this compound, with its chlorothiophene core, fits the general profile of this inhibitor class.

Table 1: Activity of Representative Thiophene-Based HCV NS5B Inhibitors

Compound Class Target Site Mechanism of Action
Thiophene-2-carboxylic acids Allosteric site (Thumb Domain II) Prevents conformational change to the closed, active form required for elongation. nih.gov

This table summarizes findings for classes of compounds related to the subject of the article.

The serotonin (B10506) 5-HT6 receptor, located almost exclusively in the central nervous system, is a target for treating cognitive dysfunction and other CNS disorders. nih.gov A large number of 5-HT6 receptor ligands are based on an indole (B1671886) scaffold, often featuring a sulfonyl group at the N1 position and a basic amine side chain. nih.gov While this compound is not an indole, the principles of receptor recognition for 5-HT6 ligands often involve an aromatic core that engages in key interactions within the receptor binding site.

Studies on 5-HT6 receptor agonists and antagonists highlight the importance of specific pharmacophoric features. Agonist activity, for instance, has been linked to compounds that can stabilize the active conformation of the receptor. frontiersin.org The subject compound's rigid structure and potential hydrogen bonding capabilities through its ester group are features that could, in principle, allow it to interact with a receptor binding pocket. However, it lacks the characteristic basic amine found in most high-affinity 5-HT6 ligands, suggesting it may not be a potent ligand without significant modification. The exploration of thiophene as a bioisosteric replacement for the indole core in related scaffolds could be a viable strategy in ligand design. nih.gov

Rational Design Principles for Derivatives and Analogues

Based on the SAR of related compounds, several rational design principles can be proposed for creating derivatives and analogues of this compound with potentially enhanced or novel biological activities:

Modification of the Thiophene Ring :

Halogen Substitution : Replacing the chlorine with other halogens (F, Br, I) or with small alkyl groups could fine-tune the electronic properties and steric bulk, potentially improving binding affinity or selectivity for a target.

Bioisosteric Replacement : The thiophene ring itself could be replaced with other five- or six-membered heterocycles (e.g., furan (B31954), pyridine (B92270), thiazole) to explore different hydrogen bonding patterns and steric interactions.

Alteration of the Linker :

Ester Modification : The methyl ester could be converted to other esters (ethyl, propyl), amides, or carboxylic acids. An amide could introduce an additional hydrogen bond donor, while a carboxylic acid could form salt bridges with basic residues in a target protein.

Geometric Isomers : Synthesis of the (2Z)-isomer could probe the importance of the linker's geometry for biological activity.

Linker Extension/Contraction : Modifying the length of the prop-2-enoate chain could alter the positioning of the thiophene moiety relative to the ester group, allowing for better access to distal binding pockets.

Introduction of New Functional Groups :

Adding substituents to the α or β positions of the unsaturated system could modulate the electrophilicity of the Michael acceptor and introduce new interaction points.

Appending larger aromatic or heterocyclic groups to the ester portion could be explored to target additional sub-pockets within a binding site, a common strategy for increasing ligand affinity.

By systematically applying these design principles, new analogues can be synthesized to probe the SAR more deeply and to develop compounds with optimized activity against specific biological targets like viral polymerases or CNS receptors.

Applications As a Synthetic Building Block in Academic Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The electron-deficient double bond in methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate makes it an excellent Michael acceptor and a dienophile, enabling its participation in various cyclization and cycloaddition reactions to form complex heterocyclic structures.

The synthesis of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, often involves the reaction of a 1,3-dicarbonyl compound or a suitable equivalent with hydrazine (B178648). jmchemsci.comorganic-chemistry.org α,β-Unsaturated ketones (chalcones) are frequently used precursors that react with hydrazines to form pyrazoline intermediates, which can then be oxidized to yield aromatic pyrazoles. tsijournals.comnih.gov

The reaction of α,β-unsaturated esters, such as this compound, with hydrazine is more complex. The reaction pathway can be significantly different from that of the corresponding ketones. Instead of leading directly to pyrazoles, the reaction of α,β-unsaturated esters with hydrazine hydrate (B1144303) often yields non-aromatic, five-membered ring structures known as pyrazolidin-3-ones. rsc.org This occurs through an initial Michael addition followed by intramolecular cyclization. While these pyrazolidinone structures can be valuable synthons themselves, they are not direct precursors to the aromatic pyrazole (B372694) ring system without further, often strenuous, chemical modification. Specific, high-yield synthetic routes to pyrazoles commencing from this compound are not prominently featured in the scientific literature, which more commonly describes the use of the analogous chalcone (B49325) ketones for this purpose. tsijournals.comnih.gov

Table 1: General Reaction Scheme for α,β-Unsaturated Carbonyls with Hydrazine

Starting MaterialReagentTypical ProductAromaticity
α,β-Unsaturated KetoneHydrazinePyrazoline / PyrazoleAromatic (after oxidation)
α,β-Unsaturated EsterHydrazinePyrazolidin-3-oneNon-aromatic

Chalcones are defined as compounds containing the 1,3-diaryl-2-propen-1-one backbone; they are α,β-unsaturated ketones where two aromatic rings are connected by a three-carbon enone system. nih.govscienceopen.com this compound is, therefore, a chalcone analogue where one of the aryl groups is a 5-chlorothiophen-2-yl moiety and the ketone function is replaced by a methyl ester.

The term "construction of chalcone scaffolds" from this molecule is chemically imprecise, as the core propenoate structure is already present. The synthesis of chalcones and their analogues typically involves a base-catalyzed condensation reaction (e.g., Claisen-Schmidt condensation) between an aryl methyl ketone and an aromatic aldehyde. mdpi.com For instance, the related chalcone, (E)-1-(5-chlorothiophen-2-yl)-3-(p-tolyl)prop-2-en-1-one, is synthesized from 2-acetyl-5-chlorothiophene (B429048) and p-tolualdehyde. researchgate.net There is no documented evidence of this compound being used as a starting material to build other, more complex chalcone ketones.

The synthesis of dihydropyrimidinones is famously achieved through the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea. mdpi.comnih.gov This reaction provides a direct route to highly functionalized six-membered heterocyclic rings.

This compound is an α,β-unsaturated ester, not a β-ketoester, and therefore does not fit the classical substrate profile for the Biginelli reaction. While numerous variations of multicomponent reactions exist for the synthesis of dihydropyridinones and related systems, the specific use of this compound as a component in these reactions is not well-documented in academic literature. The reactivity profile of this compound does not align with the standard mechanistic pathways for these particular ring formations.

Role in Medicinal Chemistry Lead Optimization (Focused on Chemical Synthesis)

Lead optimization is a critical stage in drug discovery where an active compound (a "lead") is chemically modified to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. patsnap.comyoutube.com This process involves the iterative synthesis and testing of new analogues. smr.org.uk

Thiophene-containing compounds are of great interest in medicinal chemistry due to their ability to act as bioisosteres for phenyl rings and engage in specific interactions with biological targets. mdpi.com While the specific compound this compound is not widely cited as a lead compound itself, its structural features make it a plausible starting point for a lead optimization campaign. Synthetic chemists could systematically modify its structure to establish a structure-activity relationship (SAR).

Possible synthetic modifications could include:

Amidation of the ester: Converting the methyl ester to a library of amides by reacting it with various amines could introduce new hydrogen bonding capabilities and alter solubility.

Modification of the double bond: Reactions such as catalytic hydrogenation would remove the rigidity of the double bond, while epoxidation or cyclopropanation could introduce three-dimensional complexity.

Michael addition: The addition of nucleophiles to the β-position of the double bond could be used to attach a wide variety of functional groups.

Although these synthetic strategies are standard in medicinal chemistry, specific examples of their application to this compound for lead optimization are not extensively reported.

Contribution to Novel Synthetic Methodologies

The development of novel synthetic methodologies often involves using known compounds to explore new reaction pathways or to demonstrate the utility of a new catalyst or reagent. α,β-Unsaturated esters are classic substrates for a wide array of well-established reactions, including the Michael addition, Diels-Alder reaction, and Knoevenagel condensation. chemrxiv.org However, a review of the current literature does not indicate that this compound has been instrumental in the development of a fundamentally new or named synthetic methodology. Its reactivity generally follows predictable patterns for its compound class.

Derivatization for Exploration of Chemical Diversity

The generation of chemical diversity is essential for screening programs in drug discovery and materials science. Starting from a core scaffold like this compound, a library of related but structurally distinct molecules can be created through systematic derivatization. This allows for the exploration of a larger chemical space to find compounds with desired properties.

The primary points for derivatization on this molecule are the ester functional group and the α,β-unsaturated system.

Table 2: Plausible Derivatization Strategies for Chemical Diversity

Reaction SiteReaction TypePotential ReagentsResulting Functional Group/Scaffold
Ester GroupHydrolysisNaOH or LiOHCarboxylic Acid
Ester GroupAmidationPrimary/Secondary AminesAmide
Ester GroupReductionLiAlH₄ or DIBAL-HAllylic Alcohol
Double BondMichael AdditionThiols, Amines, Malonatesβ-Substituted Propanoate
Double BondCycloadditionDienes, Azides, NitronesCyclohexenes, Triazoles, Isoxazolidines
Double BondHydrogenationH₂, Pd/CSaturated Propanoate

These derivatization reactions represent standard organic transformations that could be applied to this compound to generate a library of compounds. However, large-scale library synthesis projects specifically based on this starting material have not been widely published, with research tending to focus more on the synthesis and derivatization of the corresponding chalcone ketones. nih.govnih.gov

Advanced Methodological Approaches in Compound Study

Combinatorial Chemistry and Library Synthesis for Derivatives

The synthesis of derivatives of methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate is greatly accelerated by combinatorial chemistry. This approach allows for the rapid creation of a large library of related compounds from a common scaffold. nih.gov For thiophene-based molecules, multicomponent reactions (MCRs) are a particularly efficient strategy for building molecular diversity. bohrium.com These reactions combine three or more starting materials in a single step to produce a complex product, which is ideal for generating a wide array of derivatives.

The core structure of this compound offers several points for chemical modification. For instance, the ester group can be varied by using different alcohols, the thiophene (B33073) ring can have different substituents, and the prop-2-enoate linker can be altered. By systematically changing these components, a vast library of compounds can be synthesized. This library can then be used to explore the structure-activity relationships of this class of molecules.

Table 1: Illustrative Combinatorial Library Based on the this compound Scaffold

Derivative R1 Group (Ester) R2 Group (Thiophene Ring) Potential Application
1 Methyl 5-chloro Starting Compound
2 Ethyl 5-chloro Modulate solubility
3 Isopropyl 5-chloro Enhance steric bulk
4 Methyl 5-bromo Investigate halogen effect
5 Methyl 5-nitro Introduce electron-withdrawing group

High-Throughput Screening Techniques for Chemical Properties

Once a library of derivatives has been synthesized, high-throughput screening (HTS) is employed to rapidly assess their chemical and biological properties. ewadirect.com HTS uses automated robotics and data processing to test millions of compounds in a short period. youtube.com For derivatives of this compound, HTS can be used to screen for a variety of properties, such as antimicrobial activity, enzyme inhibition, or specific receptor binding. researchgate.netnih.govresearchgate.net

The process typically involves dispensing small amounts of each compound into multi-well plates, followed by the addition of reagents to initiate a chemical or biological reaction. The outcome of the reaction is then measured, often using fluorescence, luminescence, or absorbance. The large datasets generated by HTS are then analyzed to identify "hits"—compounds that exhibit the desired activity. youtube.com These hits can then be selected for further, more detailed investigation.

Chemoinformatics and Quantitative Structure-Property Relationships (QSPR)

Chemoinformatics plays a crucial role in analyzing the large datasets generated from HTS and in predicting the properties of new molecules before they are synthesized. Quantitative Structure-Property Relationship (QSPR) models are a key tool in this field. researchgate.netnih.gov QSPR models are mathematical equations that relate the chemical structure of a molecule to its physical, chemical, or biological properties. researchgate.net

For this compound and its derivatives, QSPR models can be developed to predict properties such as solubility, melting point, or biological activity. These models are built by calculating a set of molecular descriptors for each compound in a training set and then using statistical methods to find a correlation between these descriptors and the measured property. Once a reliable QSPR model is established, it can be used to predict the properties of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test.

Table 2: Example of Molecular Descriptors Used in QSPR for Thiophene Derivatives

Descriptor Type Example Descriptor Property Predicted
Topological Molecular Weight Solubility, Boiling Point
Electronic Dipole Moment Receptor Binding Affinity
Steric Molecular Volume Enzyme Inhibition

Application of Machine Learning and Artificial Intelligence in Property Prediction and Synthesis Planning

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing the study of chemical compounds. nih.govgithub.io For molecules like this compound, ML models can be trained on existing data to predict a wide range of properties with high accuracy. nih.goveurekalert.orgarxiv.orgstanford.edu These models can often outperform traditional QSPR methods by capturing more complex, non-linear relationships between a molecule's structure and its properties. researchgate.net

Table 3: Mentioned Compound Names

Compound Name
This compound
ethyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate
isopropyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate
methyl (2E)-3-(5-bromothiophen-2-yl)prop-2-enoate
methyl (2E)-3-(5-nitrothiophen-2-yl)prop-2-enoate

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Insights

The primary academic contributions concerning "methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate" and its close analogs are centered on their synthesis and structural elucidation. The existing literature has established reliable synthetic routes, typically involving the Claisen-Schmidt condensation of a substituted acetylthiophene with an appropriate aldehyde. nih.govnih.gov These studies have provided a foundational understanding of the reaction mechanisms and conditions necessary to produce these compounds.

A significant body of work has been dedicated to the characterization of the molecular and crystal structures of thiophene-containing chalcones through techniques such as X-ray crystallography. nih.govnih.govresearchgate.netresearchgate.net These studies have revealed important information about their stereochemistry, confirming the prevalence of the more stable E (trans) conformation of the α,β-unsaturated system. Furthermore, detailed analyses of bond lengths, bond angles, and dihedral angles have provided a clear picture of the three-dimensional arrangement of these molecules. For instance, the non-planar nature of many of these compounds, with a significant dihedral angle between the thiophene (B33073) and adjacent rings, has been a recurrent finding. nih.govnih.govresearchgate.net The role of various intermolecular interactions, such as hydrogen bonds and C—H···π interactions, in stabilizing the crystal lattice has also been elucidated. researchgate.net

Collectively, these contributions have created a solid platform of fundamental chemical knowledge, enabling further research into the properties and applications of "this compound" and related compounds.

Remaining Research Challenges and Unexplored Avenues

Despite the foundational knowledge, significant research gaps and unexplored avenues remain for "this compound." A primary challenge is the limited investigation into its biological activities. While the broader class of chalcones and thiophene derivatives are known to possess a wide range of pharmacological properties, including antibacterial, antifungal, and anticancer activities, the specific biological profile of this compound is largely unknown. researchgate.netsemanticscholar.orgresearchgate.netnih.govnih.gov Systematic screening against various biological targets is a crucial next step.

Another largely unexplored area is the material properties of this compound. Thiophene-based materials are of great interest for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their favorable electronic and optical properties. epstem.netnih.govmdpi.com The potential of "this compound" as a building block for novel conjugated polymers or as a component in nonlinear optical materials has not been thoroughly investigated. nih.gov

Furthermore, a comprehensive understanding of the structure-property relationships is still lacking. While the solid-state structure has been characterized, the influence of substituent modifications on the electronic, optical, and biological properties has not been systematically studied for this specific molecule. For example, understanding how the chloro and methyl ester groups modulate the compound's activity and properties compared to other derivatives is a key challenge.

Prospective Research Directions in Synthesis, Theoretical Chemistry, and Applications as Building Blocks

The existing body of knowledge points toward several promising research directions for "this compound."

In Synthesis: Future synthetic work could focus on creating a library of derivatives by modifying the substituents on both the thiophene and the propenoate moieties. This would enable a systematic exploration of structure-activity relationships. Furthermore, the development of more sustainable and efficient synthetic methodologies, such as continuous flow synthesis, could be explored. researchgate.net The use of this compound as a versatile building block for the synthesis of more complex heterocyclic systems, such as pyrazolines, is also a promising avenue. nih.gov

In Theoretical Chemistry: Computational studies, particularly using Density Functional Theory (DFT), can provide deeper insights into the electronic structure and properties of "this compound." nih.govmdpi.comresearchgate.net Theoretical calculations can be employed to predict its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for assessing its potential in electronic applications. epstem.netnih.gov Molecular docking studies could be used to predict potential biological targets and guide the design of new derivatives with enhanced pharmacological activity. semanticscholar.org

In Applications as Building Blocks: A significant future direction is the utilization of "this compound" as a monomer or precursor for the synthesis of novel functional materials. Its incorporation into conjugated polymers could lead to new materials with tailored optical and electronic properties for use in organic electronics. mdpi.com Given that chalcones are known to exhibit nonlinear optical properties, this compound and its derivatives could be investigated for applications in photonics and optoelectronics. nih.gov The exploration of its utility in medicinal chemistry as a scaffold for the development of new therapeutic agents remains a vast and promising field of research. researchgate.netnih.gov

Q & A

Q. What are the optimal synthetic routes for methyl (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoate?

The compound can be synthesized via esterification of (2E)-3-(5-chlorothiophen-2-yl)prop-2-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄) and reflux conditions. Alternative approaches include base-mediated coupling of thiophene derivatives with propenoate esters. Reaction optimization requires monitoring by TLC or HPLC to ensure high purity (>98%) and yield .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include the thiophene protons (δ 6.8–7.5 ppm), α,β-unsaturated ester carbonyl (δ ~165–170 ppm), and the E-configuration olefinic coupling constant (J = 12–16 Hz).
  • IR : Peaks at ~1700 cm⁻¹ (ester C=O) and 3100 cm⁻¹ (thiophene C-H).
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity .

Q. What solvents and reaction conditions are suitable for its functionalization?

Polar aprotic solvents (e.g., DMF, DMSO) are ideal for nucleophilic substitutions, while inert solvents (e.g., THF) are preferred for organometallic reactions. Maintain temperatures between 0°C and 80°C to avoid decomposition .

Q. How does the 5-chlorothiophene moiety influence its reactivity?

The electron-withdrawing chlorine atom enhances electrophilic substitution at the thiophene ring’s 3-position. The conjugated enoate system facilitates Michael additions or Diels-Alder reactions .

Q. What safety precautions are necessary during handling?

Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact due to potential volatility. Store at room temperature in airtight containers. In case of exposure, rinse with water and seek medical assistance .

Advanced Research Questions

Q. How can computational methods predict its reactivity in nucleophilic additions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Solvent effects are incorporated using the PCM model .

Q. What strategies resolve contradictions in reported biological activity data?

Cross-validate assays (e.g., enzyme inhibition vs. cell-based studies) and control for stereochemical purity. Use orthogonal analytical methods (e.g., X-ray crystallography) to confirm structural integrity .

Q. How to optimize catalytic asymmetric synthesis of its derivatives?

Employ chiral catalysts (e.g., Jacobsen’s Mn-salen complexes) for enantioselective epoxidation or hydrogenation. Monitor enantiomeric excess (ee) via chiral HPLC or NMR with chiral shift reagents .

Q. What mechanistic insights explain its stability under varying pH conditions?

Kinetic studies (UV-Vis spectroscopy, pH-stat titrations) reveal hydrolysis rates. The ester group hydrolyzes faster under alkaline conditions (pH > 10), while the thiophene ring remains stable below pH 3 .

Q. How does crystal packing affect its physicochemical properties?

Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., C-H···O, π-π stacking). These interactions influence melting points and solubility, which can be correlated with Hirshfeld surface analysis .

Data Contradictions and Resolutions

  • Synthesis Catalysts : uses acid catalysts for esterification, while employs base-mediated cyanidation. These differences arise from substituent effects (fluorophenyl vs. thiophene), where electron-deficient rings favor acidic conditions .
  • Biological Activity : Discrepancies in reported bioactivity may stem from impurities in early studies. Modern protocols emphasize LC-MS purity validation (>99%) and dose-response curve reproducibility .

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